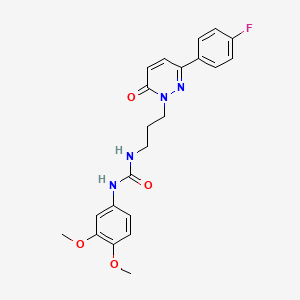
1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C22H23FN4O4 and its molecular weight is 426.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H24FNO3
- Molecular Weight : 357.43 g/mol
- InChIKey : YTKYJHIIXFYMJO-UHFFFAOYSA-N
The structure includes a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the urea moiety suggests potential inhibition of enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways.
- Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors, potentially modulating neurotransmitter systems or inflammatory responses.
1. Anti-inflammatory Effects
Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, analogs have demonstrated selective inhibition of COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.
3. Neuroprotective Properties
Research into related compounds has highlighted neuroprotective effects against oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases like Parkinson's .
Case Study 1: COX-2 Inhibition
A study investigated a series of derivatives related to this compound, focusing on their selectivity for COX-2 inhibition. Results showed that modifications in the phenyl groups significantly enhanced COX-2 inhibitory activity while maintaining low toxicity profiles in vitro .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer effects of a closely related compound in vitro against breast cancer cell lines. The findings revealed that the compound inhibited cell growth by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .
Research Findings Summary
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c1-30-19-10-8-17(14-20(19)31-2)25-22(29)24-12-3-13-27-21(28)11-9-18(26-27)15-4-6-16(23)7-5-15/h4-11,14H,3,12-13H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESJMCXEAEQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














